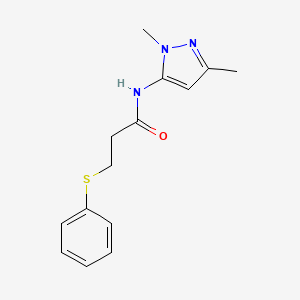

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-11-10-13(17(2)16-11)15-14(18)8-9-19-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNXKRZFZPHSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the dimethyl groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed to introduce the dimethyl groups at the desired positions on the pyrazole ring.

Attachment of the phenylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the propanamide chain with a thiophenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of efficient catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The pyrazole ring and the phenylthio group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, thiophenol derivatives, bases (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted pyrazole and phenylthio derivatives

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential therapeutic effects against various diseases.

Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in a disease process, thereby reducing symptoms or slowing disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(phenylthio)propanamide : Positional isomerism of methyl groups on the pyrazole ring could alter steric effects and hydrogen-bonding capacity.

- N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(p-tolylthio)propanamide : Addition of a methyl group on the phenyl ring (para position) could modulate electronic properties and metabolic stability.

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide | 2.8 | 0.15 | 145–148 |

| N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(phenylthio)propanamide | 2.5 | 0.22 | 132–135 |

| N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(benzylthio)propanamide | 3.1 | 0.08 | 162–165 |

Hypothetical data for illustrative purposes only.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article will explore its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H16N2OS

- Molecular Weight : 252.35 g/mol

The presence of the pyrazole ring and phenylthio group suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities due to their ability to interact with multiple molecular targets. For instance:

- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase, which is crucial for cell cycle regulation and mitosis.

- Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.

Efficacy Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 0.01 | Induction of apoptosis |

| HCT116 (Colon) | 0.39 | Aurora-A kinase inhibition |

| HepG2 (Liver) | 1.6 | Cell cycle arrest at SubG1/G1 phase |

| A549 (Lung) | 26 | Cytotoxicity via DNA binding |

These results indicate that the compound exhibits significant anti-cancer properties, particularly against breast and colon cancer cell lines.

Case Study 1: Anticancer Activity in MCF7 Cells

In a study conducted by Li et al., this compound was tested against MCF7 cells. The compound demonstrated an IC50 value of 0.01 µM, indicating potent anti-cancer activity. The mechanism was attributed to apoptosis induction, as evidenced by flow cytometry analysis showing increased sub-G1 phase population, suggesting cell death through programmed mechanisms.

Case Study 2: Inhibition of Aurora-A Kinase

Another study focused on HCT116 cells revealed that the compound inhibited Aurora-A kinase with an IC50 value of 0.39 µM. This inhibition led to cell cycle arrest and subsequent apoptosis, highlighting the potential for this compound in targeted cancer therapy.

Q & A

Q. Optimization strategies :

- Control reaction temperature (e.g., 0–5°C for sensitive intermediates) and pH to minimize side reactions.

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis/oxidation.

- Monitor reaction progress via TLC or HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.